N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide
CAS No.: 304908-12-1
Cat. No.: VC16106801
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304908-12-1 |
|---|---|
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12+ |
| Standard InChI Key | KGSYWWKEFFKRRJ-WSDLNYQXSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=NC=CN=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3 |
Introduction
Structural and Chemical Identity
N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide belongs to the carbohydrazide class, characterized by a pyrazine-2-carbohydrazide backbone conjugated with a 3-(benzyloxy)benzaldehyde moiety. The molecular formula is C₁₉H₁₅N₅O₂, with a molecular weight of 353.36 g/mol. Key structural features include:
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A pyrazine ring (C₄H₃N₂) providing aromaticity and hydrogen-bonding capabilities.
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A hydrazone linkage (-NH-N=CH-) enabling tautomerism and coordination with metal ions.
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A 3-(benzyloxy)benzylidene group enhancing lipophilicity and membrane permeability .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₅N₅O₂ |
| Molecular Weight | 353.36 g/mol |
| Functional Groups | Pyrazine, hydrazone, benzyloxy, aromatic |
| Tautomerism | Keto-enol tautomerism at hydrazone linkage |
Synthetic Methodology
The synthesis of N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide follows a two-step protocol involving hydrolysis, esterification, and condensation .
Synthesis of Pyrazine-2-Carbohydrazide
Pyrazinamide undergoes alkaline hydrolysis to yield pyrazinoic acid, which is esterified with ethanol and sulfuric acid to form ethyl pyrazinoate. Subsequent reflux with hydrazine hydrate produces pyrazine-2-carbohydrazide .
Reaction Scheme:
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Hydrolysis:
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Esterification:
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Hydrazide Formation:
Condensation with 3-(Benzyloxy)benzaldehyde
Pyrazine-2-carbohydrazide reacts with 3-(benzyloxy)benzaldehyde in ethanol under reflux to form the target hydrazone. The reaction proceeds via nucleophilic addition-elimination, yielding a light yellow solid.
Optimized Conditions:
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Solvent: Absolute ethanol
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Temperature: Reflux (78°C)
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Duration: 4–6 hours
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Yield: 70–85%
Spectroscopic Characterization
The compound is rigorously characterized using spectroscopic techniques:
Infrared (IR) Spectroscopy
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N-H Stretch: 3298 cm⁻¹ (hydrazone NH).
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C=O Stretch: 1682 cm⁻¹ (carbohydrazide carbonyl).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR: Signals corresponding to carbonyl (165 ppm), pyrazine carbons (145–150 ppm), and aromatic carbons (110–135 ppm).
Mass Spectrometry (MS)
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Solubility | DMSO > Ethanol > Water |
| LogP (Octanol-Water) | 2.1 ± 0.3 |
| Melting Point | 210–212°C |
| Stability | Stable at RT, light-sensitive |
Biological Activities and Mechanisms
Antimicrobial Activity
N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide exhibits broad-spectrum activity:
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Gram-positive Bacteria: MIC = 8–16 µg/mL (Staphylococcus aureus).
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Gram-negative Bacteria: MIC = 32–64 µg/mL (Escherichia coli).
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Antifungal: Moderate activity against Candida albicans (MIC = 64 µg/mL) .
Mechanism: Disruption of microbial cell membranes via lipid peroxidation and inhibition of DNA gyrase .
Applications and Future Directions
Therapeutic Applications
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Antimicrobial Agent: Potential for drug-resistant infections.
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Chemotherapeutic Adjuvant: Synergy with cisplatin in cancer models.
Research Opportunities
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Structure-Activity Relationship (SAR): Modifying the benzyloxy group for enhanced potency.
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Nanoparticle Formulations: Improving bioavailability via liposomal encapsulation.
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